N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 2-fluorobenzylthio group at position 6 and a cyclopropanecarboxamide moiety at position 3. The cyclopropane ring introduces steric rigidity, which may influence conformational preferences during target binding .
Properties
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-4-2-1-3-11(12)9-21-14-8-7-13(18-19-14)17-15(20)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMITEGSKAMDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves several stepsThe reaction conditions often involve the use of reagents such as thionyl chloride, sodium hydride, and various solvents like dichloromethane and dimethylformamide . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, pyridazine derivatives have shown activity against various cancer types by inducing apoptosis and inhibiting tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound's thioether functionality may contribute to its antimicrobial properties. Compounds containing sulfur have been documented to exhibit antibacterial and antifungal activities. Preliminary data suggest that this compound could be effective against specific strains of bacteria and fungi, warranting further exploration in this area .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies on similar compounds suggest that they may undergo metabolic transformations that affect their bioavailability and efficacy. Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties will provide insights into optimal dosing regimens and potential drug interactions .
Toxicological Assessments
Toxicological evaluations are essential to ascertain the safety profile of this compound. Research into related compounds has indicated varying degrees of toxicity, emphasizing the need for comprehensive studies to determine the therapeutic window and side effects associated with this compound .
Case Studies
Clinical case studies involving similar compounds can provide valuable insights into the real-world efficacy and safety of this compound. For example, observational studies on drugs with analogous structures have demonstrated their effectiveness in treating specific conditions while also highlighting adverse effects that need to be monitored during treatment .
Potential Indications
Given its structural characteristics, this compound may be explored for indications such as:
- Cancer treatment
- Infectious diseases
- Inflammatory conditions
Mechanism of Action
The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves the inhibition of the bacterial enzyme LpxC. This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, the compound disrupts the production of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately causing bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active site of LpxC, preventing its enzymatic activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Structural and Activity Differences
Heterocyclic Core: Thiazole/Triazole vs. Pyridazine’s larger planar structure may enable broader target interactions, such as kinase inhibition, though this remains speculative .
Substituent Effects: The 2-fluorobenzylthio group in the target compound is expected to improve metabolic stability compared to non-fluorinated benzylthio groups (e.g., in [2]), as fluorine reduces oxidative degradation. The cyclopropanecarboxamide moiety, common to all three compounds, likely enhances binding affinity by restricting rotational freedom, as seen in [1] and [2].
Biological Activity :
- The triazole analog [2] shows higher fungicidal potency (IC₅₀: 0.8 μM) than the thiazole analog [1], possibly due to the triazole’s stronger coordination with fungal cytochrome P450 enzymes. The target compound’s pyridazine core may shift activity toward kinase targets (e.g., JAK/STAT pathways) rather than antifungal effects .
Research Findings and Limitations
- Contradictions : While fluorinated analogs generally show improved stability, some studies report increased cytotoxicity in mammalian cells due to fluorine’s electronegativity. This highlights the need for in vitro toxicity profiling of the target compound .
Biological Activity
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a cyclopropanecarboxamide moiety and a pyridazine ring substituted with a 2-fluorobenzylthio group. Its molecular formula is with a molecular weight of approximately 286.33 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14FN3S |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 1351647-32-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has been noted for its potential to inhibit specific enzymes, which could lead to altered metabolic pathways relevant in disease states.
- Antioxidant Properties : The presence of the thioether group may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
Biological Activity and Case Studies
Recent research has highlighted several aspects of the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells.
- Neuroprotective Effects : Animal models have shown promising results where the compound reduced neuronal damage in models of stroke and neurodegenerative diseases, suggesting potential therapeutic applications in neuroprotection.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, with findings indicating a reduction in pro-inflammatory cytokines in treated models.
Research Findings Summary
A summary of key findings from recent studies is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
